molecular formula C29H24F2N2O6 B11653755 4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate

4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate

Cat. No.: B11653755
M. Wt: 534.5 g/mol
InChI Key: PYEASJXPJOIHIY-UHFFFAOYSA-N
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Description

4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple fluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, where fluorobenzene reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization: The intermediates undergo cyclization reactions to form the core tetracyclic structure. This step often requires specific conditions such as elevated temperatures and the use of strong acids or bases.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate stands out due to its complex tetracyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its unique combination of fluorophenyl groups and propionate ester makes it particularly versatile in both chemical and biological contexts.

Properties

Molecular Formula

C29H24F2N2O6

Molecular Weight

534.5 g/mol

IUPAC Name

[4,10-bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-13-yl] propanoate

InChI

InChI=1S/C29H24F2N2O6/c1-4-18(34)39-24-13(2)19-20-22(27(37)32(25(20)35)16-11-7-5-9-14(16)30)29(24,3)23-21(19)26(36)33(28(23)38)17-12-8-6-10-15(17)31/h5-12,19-23H,4H2,1-3H3

InChI Key

PYEASJXPJOIHIY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C2C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC=C5F)C)C(=O)N(C3=O)C6=CC=CC=C6F)C

Origin of Product

United States

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